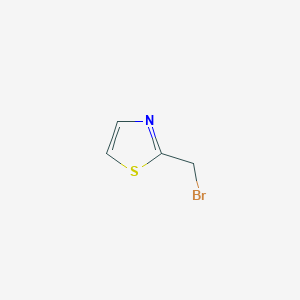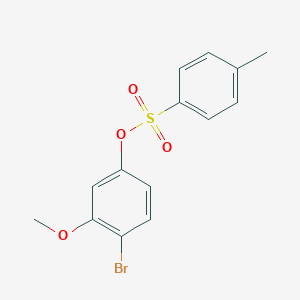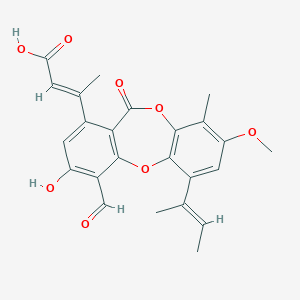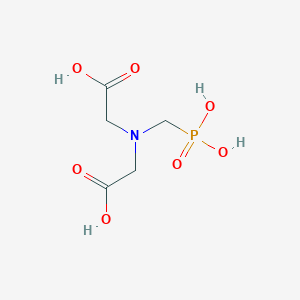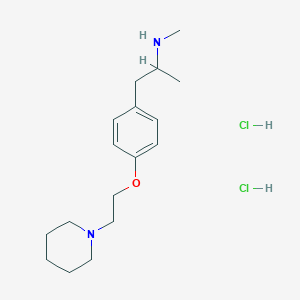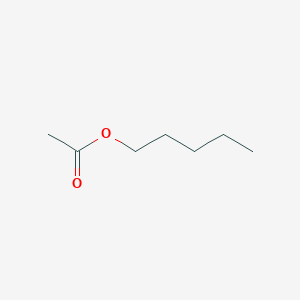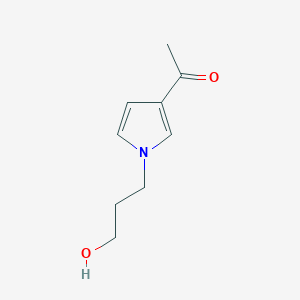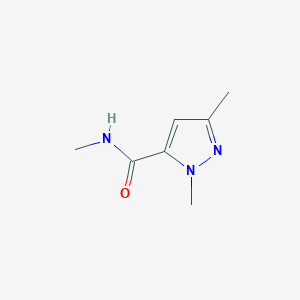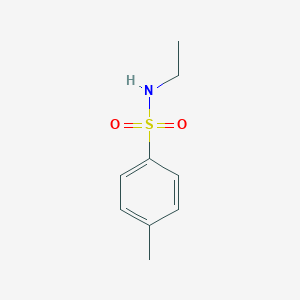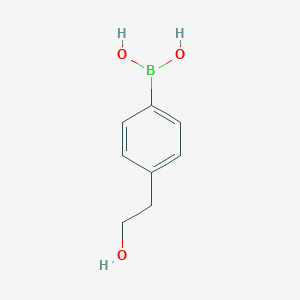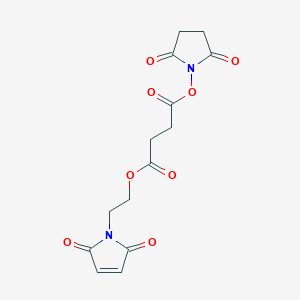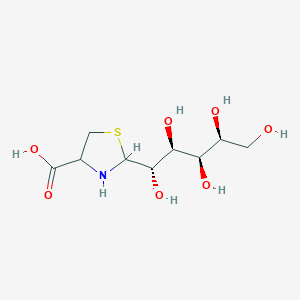
Glucosylthiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucosylthiazolidine-4-carboxylic acid (GTCA) is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. GTCA is synthesized through the reaction between glucose and thiazolidine-4-carboxylic acid (TCA) and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
Glucosylthiazolidine-4-carboxylic acid has been shown to have various applications in scientific research. One of the primary uses of Glucosylthiazolidine-4-carboxylic acid is as a precursor for the synthesis of thiazolidine-4-carboxylic acid derivatives, which have potential therapeutic benefits in the treatment of various diseases. Glucosylthiazolidine-4-carboxylic acid has also been used as a chiral auxiliary in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Glucosylthiazolidine-4-carboxylic acid is not fully understood, but it is believed to act as a nucleophile and form adducts with various electrophiles. Glucosylthiazolidine-4-carboxylic acid has also been shown to inhibit the activity of aldose reductase, an enzyme involved in the formation of advanced glycation end products (AGEs).
Effets Biochimiques Et Physiologiques
Glucosylthiazolidine-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the formation of AGEs, which are implicated in the development of various diseases such as diabetes and Alzheimer's disease. Glucosylthiazolidine-4-carboxylic acid has also been shown to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glucosylthiazolidine-4-carboxylic acid is its ease of synthesis and availability. Glucosylthiazolidine-4-carboxylic acid is also stable under a wide range of conditions, making it a useful reagent in various lab experiments. However, Glucosylthiazolidine-4-carboxylic acid can be expensive to synthesize, and its purity can be difficult to control.
Orientations Futures
There are several future directions for research on Glucosylthiazolidine-4-carboxylic acid. One potential area of research is the development of new catalysts for the synthesis of Glucosylthiazolidine-4-carboxylic acid, which could improve the yield and purity of the compound. Another area of research is the development of new derivatives of Glucosylthiazolidine-4-carboxylic acid with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of Glucosylthiazolidine-4-carboxylic acid and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, Glucosylthiazolidine-4-carboxylic acid is a thiazolidine derivative that has gained significant attention in scientific research due to its potential therapeutic benefits. Glucosylthiazolidine-4-carboxylic acid is synthesized through the reaction between glucose and TCA and has various biochemical and physiological effects. Glucosylthiazolidine-4-carboxylic acid has potential applications in the treatment of various diseases and is a useful reagent in various lab experiments. Further research is needed to fully understand the potential of Glucosylthiazolidine-4-carboxylic acid and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of Glucosylthiazolidine-4-carboxylic acid involves the reaction of glucose with TCA in the presence of a catalyst. The reaction is typically carried out in a solvent such as water or methanol and requires high temperatures and pressure. The yield of Glucosylthiazolidine-4-carboxylic acid can be improved by using different catalysts and optimizing reaction conditions.
Propriétés
Numéro CAS |
132338-92-2 |
|---|---|
Nom du produit |
Glucosylthiazolidine-4-carboxylic acid |
Formule moléculaire |
C9H17NO7S |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
2-[(1S,2S,3R,4S)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3?,4-,5+,6-,7-,8?/m0/s1 |
Clé InChI |
JEPVUMTVFPQKQE-AAKCMJRZSA-N |
SMILES isomérique |
C1C(NC(S1)[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)C(=O)O |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
SMILES canonique |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
Synonymes |
glucosylthiazolidine-4-carboxylic acid GTCA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



